molecular formula C25H21N5O3S B10802299 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone

1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone

Cat. No.: B10802299
M. Wt: 471.5 g/mol
InChI Key: ISBPEMXQSVAJBQ-UHFFFAOYSA-N
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Description

1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazino-benzoxazepine core, an indole moiety, and a prop-2-enylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require temperatures around 150-160°C and the presence of polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is not well-documented. based on the known activities of similar compounds, it is likely to interact with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone lies in its complex structure, which combines multiple heterocyclic systems and functional groups

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone

InChI

InChI=1S/C25H21N5O3S/c1-4-13-34-25-26-23-22(27-28-25)18-10-6-8-12-21(18)30(16(3)32)24(33-23)19-14-29(15(2)31)20-11-7-5-9-17(19)20/h4-12,14,24H,1,13H2,2-3H3

InChI Key

ISBPEMXQSVAJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C)C(=O)C

Origin of Product

United States

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